molecular formula C17H13NO3 B5432126 2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one

2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one

Cat. No. B5432126
M. Wt: 279.29 g/mol
InChI Key: QNWKMLKDWIYQRD-ZHACJKMWSA-N
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Description

“2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one” is a chemical compound with the molecular formula C17H13NO3 . It has an average mass of 279.290 Da and a monoisotopic mass of 279.089539 Da .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, a similar compound, “2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid”, was synthesized using a multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid .


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The structure is well-defined, and its identity is not claimed confidential .

Future Directions

Given the lack of specific information on “2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one”, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be explored, given the known activities of structurally similar indole derivatives .

properties

IUPAC Name

2-[(E)-2-(2-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-20-15-9-5-2-6-12(15)10-11-16-18-14-8-4-3-7-13(14)17(19)21-16/h2-11H,1H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWKMLKDWIYQRD-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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